6-Deoxy-L-talose

Vue d'ensemble

Description

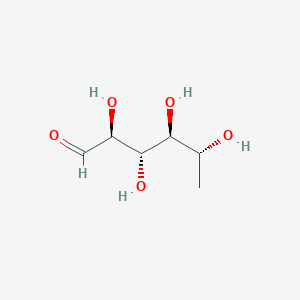

6-Deoxy-L-talose (C₆H₁₂O₅, molecular weight 164.16 g/mol) is a rare 6-deoxyhexose characterized by the absence of a hydroxyl group at the C6 position and a distinct stereochemical configuration (axial hydroxyl groups at C2, C3, and C4 in the pyranose form) . It crystallizes exclusively in the α-pyranose form and is found in microbial polysaccharides, such as the serotype c-specific antigen of Actinobacillus actinomycetemcomitans and the O-chain of Rhizobium loti lipopolysaccharide . Its synthesis involves enzymatic isomerization of L-fucose via D-arabinose isomerase and L-rhamnose isomerase, yielding ~7.1% in one-pot reactions , or chemical methods involving oxidation-reduction sequences . Physical properties include a melting point of 123–124°C, density of 1.41 g/cm³, and stability in dry, cold storage (-20°C) .

Méthodes De Préparation

Chemical Synthesis from L-Rhamnose

Glycoside Protection and Isopropylidene Formation

The most widely reported chemical route begins with L-rhamnose, a commercially available 6-deoxy hexose. In a patented method, L-rhamnose is first converted to its methyl glycoside derivative via reflux with methanol and H⁺-type cation exchange resin, achieving a 93% yield . Subsequent protection of the 2,3-diol system using acetone and 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid forms the 2,3-O-isopropylidene intermediate (47 g, 89% yield) . This step is critical for preventing undesired side reactions during oxidation.

Selective Oxidation and Reduction

The protected intermediate undergoes oxidation at the C4 position using pyridinium chlorochromate (PCC) in dichloromethane, yielding a ketone intermediate. Sodium borohydride reduction then stereoselectively produces the C4 epimer, this compound, with a 75% yield over two steps . Challenges include avoiding over-oxidation and ensuring regioselectivity, which are mitigated by strict temperature control (−10°C) and anhydrous conditions .

Table 1: Key Reaction Parameters in L-Rhamnose-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Glycoside formation | MeOH, H⁺ resin, reflux, 12 h | 93 |

| Isopropylidene protection | Acetone, 2,2-dimethoxypropane, PTSA | 89 |

| Oxidation (C4) | PCC, CH₂Cl₂, 0°C, 2 h | 82 |

| Reduction (C4) | NaBH₄, MeOH, −10°C, 1 h | 91 |

Enzymatic Production via Isomerase Cascades

L-Fucose to this compound Conversion

A biotechnological approach utilizes immobilized D-arabinose isomerase (DAI) and L-rhamnose isomerase (L-RI) to convert L-fucose into this compound . DAI first isomerizes L-fucose to L-fuculose, which L-RI further epimerizes at C3 and C5 to yield this compound. This one-pot process achieves an 11% equilibrium concentration of the target sugar, with a 7.1% isolated yield based on initial L-fucose .

Optimization Challenges

The low equilibrium ratio (80:9:11 for L-fucose:L-fuculose:this compound) necessitates iterative recycling of unreacted substrates. However, the enzymatic method avoids toxic reagents and operates under mild pH (7.5–8.0) and temperature (37°C) conditions, making it environmentally favorable .

Table 2: Enzymatic Reaction Parameters and Yields

| Enzyme | Substrate | Product | Equilibrium Ratio | Isolated Yield |

|---|---|---|---|---|

| D-Arabinose isomerase | L-Fucose | L-Fuculose | 88:12 | – |

| L-Rhamnose isomerase | L-Fuculose | This compound | 11% | 7.1% |

Convergent Glycosylation Strategies for Oligosaccharide Incorporation

Block Glycosylation in Polysaccharide Synthesis

Recent total syntheses of bacterial polysaccharides, such as the Acinetobacter baumannii K11 capsular pentasaccharide, employ this compound as a key subunit . A [3 + 2] block glycosylation strategy uses thioglycoside donors to construct the talose-containing disaccharide, followed by sequential couplings with glucose and galactose derivatives. The use of 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups ensures high glycosylation yields (78–85%) while enabling chemoselective deprotection under zinc-copper couple conditions .

Stereochemical Control

The α-configuration of this compound in O-polysaccharides is achieved via Schmidt-type glycosylation using trichloroacetimidate donors, with BF₃·OEt₂ as a promoter . This method affords α-selectivity >20:1 in model reactions, critical for biological activity .

Comparative Analysis of Methods

Efficiency and Scalability

Chemical synthesis from L-rhamnose provides higher yields (75% overall) compared to enzymatic routes (7.1%) but requires hazardous reagents like PCC . Enzymatic methods, while greener, face scalability issues due to low equilibrium conversions and enzyme costs.

Functional Group Compatibility

The chemical route’s isopropylidene protection strategy prevents oxidation at unintended positions but introduces additional steps for deprotection . In contrast, enzymatic methods inherently avoid protecting groups but are limited to substrates recognized by isomerases .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-désoxy-L-talose subit diverses réactions chimiques, notamment l’oxydation, la réduction et la glycosylation. Ces réactions sont cruciales pour sa fonctionnalisation et son incorporation dans des molécules plus complexes.

Réactifs et conditions courants :

Oxydation : L’oxydation du 6-désoxy-L-talose peut être réalisée en utilisant des réactifs comme le périodate de sodium ou le permanganate de potassium dans des conditions douces.

Réduction : Les réactions de réduction impliquent souvent l’utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers glycosides, époxydes et dérivés réduits du 6-désoxy-L-talose. Ces produits sont souvent utilisés comme intermédiaires dans la synthèse de molécules plus complexes.

Applications de la recherche scientifique

Le 6-désoxy-L-talose a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Applications De Recherche Scientifique

Structural Component in Bacterial Glycans

6-Deoxy-L-talose plays a significant role in the biosynthesis of cell surface glycans in various Gram-negative bacteria. It is a critical component of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), which are essential for bacterial virulence and interaction with host organisms. For instance, studies have shown that this compound is found in the LPS of Helicobacter pylori, Pseudomonas aeruginosa, and Actinobacillus actinomycetemcomitans .

Case Study: Antibacterial Therapeutics

Research indicates that targeting the biosynthetic pathways of 6-deoxyhexoses like this compound can lead to novel antibacterial strategies. Inhibiting the enzymes involved in these pathways could disrupt bacterial cell wall synthesis without affecting human cells, thus providing a potential avenue for new drug development .

Synthesis of Glycoconjugates

The synthesis of glycoconjugates utilizing this compound has been explored extensively. It serves as an acceptor in glycosylation reactions, allowing for the creation of complex oligosaccharides that can mimic biologically relevant structures.

Data Table: Glycosylation Reactions Involving this compound

Role in Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as mimetics for heparan sulfate (HS) disaccharides, which are involved in angiogenesis and cancer progression. By blocking HS interactions, these derivatives could serve as therapeutic agents against cancer.

Case Study: Angiogenesis Inhibition

A study demonstrated that disaccharides containing this compound could inhibit angiogenesis by disrupting the formation of ternary complexes essential for vascular growth . This application underscores the importance of this compound in developing novel anticancer therapies.

NMR Spectroscopy Applications

The chemical shift assignments for 1H and 13C NMR spectra of mono- to tetrasaccharides containing this compound have been established, providing a basis for predicting NMR chemical shifts in oligosaccharides. This advancement enhances the understanding of carbohydrate structures and their interactions .

Microbial Metabolism Studies

Research on microbial metabolism has identified this compound as a significant sugar component within certain bacteria, such as Streptococcus bovis. Understanding its metabolic pathways can provide insights into bacterial physiology and potential vulnerabilities for therapeutic intervention .

Data Table: Microbial Sources of this compound

| Microbial Species | Component Type | Application Area |

|---|---|---|

| Streptococcus bovis | Cell wall polysaccharide | Microbial physiology studies |

| Pseudomonas aeruginosa | LPS | Antibacterial research |

Mécanisme D'action

Le mécanisme d’action du 6-désoxy-L-talose implique son incorporation dans les glycanes et autres molécules complexes. Dans les parois cellulaires bactériennes, il est synthétisé à partir du glucose-1-phosphate et du désoxythymidine triphosphate (dTTP) via une voie biosynthétique qui nécessite plusieurs enzymes, notamment RmlA, RmlB, RmlC et RmlD . Ces enzymes catalysent la conversion du glucose-1-phosphate en dTDP-6-désoxy-L-talose, qui est ensuite incorporé dans les glycanes de la paroi cellulaire bactérienne. Cette incorporation peut affecter les interactions de la bactérie avec son environnement et sa capacité à échapper au système immunitaire de l’hôte .

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Differences

6-Deoxy-L-talose belongs to the 6-deoxyhexose family, differing from analogs in hydroxyl group stereochemistry and axial/equatorial orientations. Key structural comparisons include:

Key Differences :

- C3 Configuration: Unlike L-rhamnose and L-fucose, this compound retains an axial hydroxyl at C3, contributing to its rare conformational rigidity .

- C4 Epimerization: Biosynthesis from L-rhamnose requires C4 epimerization, a step absent in L-rhamnose production .

Research Findings :

- Conformational Plasticity: this compound lacks the bioactive 2SO conformer of L-iduronic acid, reducing anticoagulant efficacy in heparinoid analogs .

- Antigenicity: A.

Physicochemical Properties

Activité Biologique

6-Deoxy-L-talose is a rare sugar that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Synthesis

This compound is a hexose sugar characterized by the absence of a hydroxyl group at the C-6 position. The synthesis of this compound typically involves a multi-step process starting from readily available sugars. For example, one method involves the conversion of D-mannose through a series of enzymatic reactions to yield GDP-6-deoxy-L-talose, which can then be further processed into various derivatives .

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against certain cancer cell lines. In a study evaluating various rare aldohexoses, this compound was found to inhibit cell proliferation in a dose-dependent manner. Specifically, at concentrations of 20 mM, it demonstrated notable effects on MOLT-4F human leukemia cells, suggesting its potential as an anticancer agent .

| Sugar Type | Concentration (mM) | Inhibition (%) |

|---|---|---|

| This compound | 20 | Significant |

| D-Allose | 5 | 46 |

| D-Idose | 5 | 60 |

The mechanisms underlying the antiproliferative effects of this compound are still being elucidated. Preliminary studies suggest that its activity may involve inhibition of glucose uptake, similar to other aldohexoses like D-idose. This inhibition could occur via pathways independent of thioredoxin-interacting protein (TXNIP), highlighting a unique mode of action for this sugar .

Enzymatic Interactions

Enzymatic pathways involving this compound have been characterized in various studies. The enzyme GDP-6-deoxy-D-talose synthetase (GTS) plays a crucial role in its biosynthesis from GDP-D-mannose. The functional expression of GTS has been successfully demonstrated in Escherichia coli, leading to efficient production of GDP-6-deoxy-D-talose .

Table: Enzymatic Pathway for Synthesis of GDP-6-Deoxy-L-Talose

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Conversion of GDP-D-mannose | GDP-mannose-4,6-dehydratase (GMD) | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |

| Reduction to GDP-6-deoxy-D-talose | GDP-6-deoxy-D-talose synthetase (GTS) | GDP-4-keto-6-deoxy-D-mannose | GDP-6-deoxy-D-talose |

Case Studies and Applications

- Anticancer Research : A study on the anti-proliferative effects of various sugars found that this compound showed promising results against leukemia cell lines, warranting further investigation into its therapeutic potential .

- Glycosylation Reactions : Research has also explored the use of this compound in glycosylation reactions to create complex carbohydrate structures, which are essential for developing glycan-based therapeutics .

- Synthetic Chemistry : The total synthesis of oligosaccharides containing this compound has been achieved, demonstrating its utility in carbohydrate chemistry and potential applications in drug development .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the biosynthesis of 6-deoxy-L-talose in bacterial systems?

- Methodology : Biosynthetic pathways are elucidated via isotopic labeling (e.g., -glucose) in cell-free extracts of Escherichia coli or Bacillus subtilis, followed by NMR analysis to track carbon flux . Enzyme assays (e.g., thymidine diphosphoglucose-4T conversion) validate intermediate steps . Comparative genomics can identify conserved genes (e.g., epimerases, dehydratases) in bacteria producing this compound-containing polysaccharides .

- Key Insight : The pathway involves sequential oxidation, reduction, and epimerization steps from precursors like L-fucose .

Q. How is the stereochemical configuration of this compound confirmed in structural studies?

- Methodology : Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography resolve stereochemistry by analyzing spatial interactions between protons and hydroxyl groups . Polarimetry measures optical rotation () to distinguish L- and D-enantiomers, with this compound exhibiting a specific rotation of +30° to +40° .

- Data Validation : Cross-referencing with synthetic standards (e.g., enzymatically derived this compound) ensures accuracy .

Q. What role does this compound play in bacterial glycans, and how is this investigated?

- Methodology : Glycan extraction (e.g., phenol-water method) from bacterial cell walls, followed by hydrolysis and GC-MS analysis to identify monosaccharides . Immunoassays using monoclonal antibodies specific to this compound epitopes reveal its involvement in host-pathogen interactions .

- Example : In Bifidobacterium longum, this compound contributes to exopolysaccharide (EPS) rigidity, studied via atomic force microscopy (AFM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of enzymatically synthesized this compound?

- Methodology : Combine synthetic chemistry (e.g., Mitsunobu reaction for epimerization) with enzymatic validation. For instance, IBX oxidation of ethylthio-β-L-fucopyranoside followed by selective reduction yields talo-configuration products, confirmed via NMR . Discrepancies arise from competing pathways (e.g., L-idose vs. L-talose formation), requiring kinetic studies of enzyme specificity .

- Case Study : Displacement of triflate intermediates may yield unintended stereoisomers, necessitating chiral chromatography for purification .

Q. What strategies optimize the enzymatic synthesis of this compound for scalable production?

- Methodology : Immobilize enzymes (e.g., L-rhamnose isomerase) on solid supports to enhance stability and reusability . Directed evolution or rational design (e.g., site-saturation mutagenesis) improves catalytic efficiency for non-natural substrates .

- Data Analysis : Compare reaction yields under varying pH (6.5–8.0) and temperature (30–45°C) conditions. For example, immobilized D-arabinose isomerase achieves >90% conversion at 37°C .

Q. How does O-acetylation of this compound in bacterial polysaccharides influence immune evasion?

- Methodology : Acetylation patterns are mapped using MALDI-TOF MS and compared across bacterial strains (e.g., Burkholderia pseudomallei vs. Mycobacterium smegmatis) . In vitro assays (e.g., cytokine profiling) assess how acetylation modulates Toll-like receptor (TLR) activation .

- Key Finding : 2,4-di-O-acetylation in B. longum 35624 EPS reduces dendritic cell activation, suggesting immune tolerance mechanisms .

Q. Methodological Challenges and Solutions

Q. How to address low yields in chemical synthesis of this compound derivatives?

- Challenge : Competing side reactions (e.g., over-oxidation) reduce purity.

- Solution : Use protecting groups (e.g., isopropylidene) at C-3 and C-4 during IBX oxidation to stabilize intermediates . Optimize reaction stoichiometry (e.g., 1.2 eq IBX) for selective ketone formation .

Validating the biological relevance of this compound in mutant bacterial strains

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.